(2S,4S)-4-Methylglutamic acid
Overview
Description
(2S,4S)-4-Methylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profile
- (2S,4S)-4-Methylglutamic acid demonstrates selective affinity for metabotropic glutamate (mGlu) receptors, particularly subtypes 1alpha and 2, showcasing its distinct pharmacological profile compared to other structurally related compounds (Bráuner-Osborne et al., 1997).
Synthesis and Applications
- It has been synthesized in multi-gram quantities, indicating its potential for large-scale application in research and development (Gu, Lin, & Hesson, 1995).
- An enzymatic synthesis approach for this compound was developed using glutamate dehydrogenase, highlighting its relevance in biochemical research and enzyme studies (Righini-Tapie & Azerad, 1984).
Neurological Research
- The compound has been used in studies investigating its effects on mechanical allodynia and thermal hyperalgesia in animal models, contributing to the understanding of neuropathic pain mechanisms (Sutton, Maccecchini, & Kajander, 1999).
Enzymatic Transamination Studies
- This compound has been synthesized via enzymatic transamination, providing insights into enzyme-catalyzed synthesis processes (Hélaine et al., 2001).
Neuropharmacology and Brain Mapping
- It has been used in autoradiography studies for mapping low-affinity kainate receptors in mouse brain, contributing to neuropharmacological research (Bailey et al., 2001).
Biotechnological Production
- Pseudomonas putida has been metabolically engineered for the fermentative production of N-methylglutamate from simple carbon sources, demonstrating its potential in biotechnological applications (Mindt et al., 2018).
Electrophysiology and Receptor Selectivity
- Studies have shown that this compound is a potent agonist at kainate receptors, which is crucial for understanding receptor selectivity and function in neurological disorders (Donevan et al., 1998).
Amino Acid Distribution in Ferns
- This compound has been identified in ferns, providing insights into the distribution of diastereoisomeric 4-substituted acidic amino acids in plant species (Meier & S∅rensen, 1979).
Future Directions
Mechanism of Action
Target of Action
The primary target of (2S,4S)-4-Methylglutamic acid is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria . The role of this enzyme is to catalyze the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction .
Mode of Action
This compound interacts with its target, the 6-oxocamphor hydrolase, to yield the optically active (2R,4S)-beta-campholinic acid . This interaction results in the cleavage of the carbon-carbon bond of the bicyclic beta-diketone 6-oxocamphor .
Biochemical Pathways
The biochemical pathway affected by this compound involves the metabolism of the bicyclic beta-diketone 6-oxocamphor
Pharmacokinetics
Similar compounds like (2s,4s)-tbmp have been shown to be rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after the dose . The circulating radioactivity was primarily composed of the parent drug
Result of Action
It is known that the compound results in the formation of the optically active (2r,4s)-beta-campholinic acid
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the chiral separation of similar compounds like (2S,4S)-TBMP from mixed isomers has been shown to be influenced by the presence of water
Properties
IUPAC Name |
(2S,4S)-2-amino-4-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390561 | |
Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-27-1, 38523-28-3 | |
Record name | 4-Methyl-L-glutamic acid, (4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-DL-glutamic acid, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038523283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-L-Glutamic acid, (4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW4ZK5UGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-methyl-DL-Glutamic acid, threo- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44Q8UU4V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of (2S,4S)-4-methylglutamic acid in biological systems?
A: While the provided abstracts don't delve into specific biological systems, research indicates that this compound's stereochemistry is crucial for its biological activity. For instance, in the context of daptomycin, an antibiotic, only the (2S,3R)-3-methylglutamic acid diastereomer at position twelve exhibited potent antimicrobial activity against S. aureus. [] This highlights the importance of stereochemistry in determining biological activity and interactions.
Q2: How does this compound interact with vitamin K-dependent gamma-glutamyl carboxylase (VKC)?
A: Research suggests that this compound, specifically in the form of descarboxy osteocalcin (d-OC), interacts with VKC through a unique high-affinity recognition site distinct from the propeptide-binding site. [] This interaction is crucial for the carboxylation process. Studies using synthetic peptides derived from d-OC revealed that two domains on d-OC are essential for VKC recognition: one between residues 1 and 12 and another between residues 26 and 39. [] This suggests a complex binding interaction involving multiple contact points between d-OC and VKC.
Q3: Are there efficient synthetic routes for producing this compound?
A: Yes, several efficient synthetic routes for this compound have been developed. One research paper highlights a "convenient and efficient synthesis" [, ], although the specific details of the methodology are not provided in the abstract. These advancements in synthetic chemistry allow researchers to access this important compound for further investigation and potential applications.
Q4: Can this compound be utilized in the production of other pharmaceutically relevant compounds?
A: Research suggests that this compound can be utilized in the production of 1β-methylcarbapenem compounds. [] When a thienamycin-producing microorganism is cultured in a medium supplemented with a this compound analogue, it leads to the production of 1β-methylcarbapenem. [] These compounds hold promise as pharmaceutical agents or precursors for developing novel therapeutics.
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